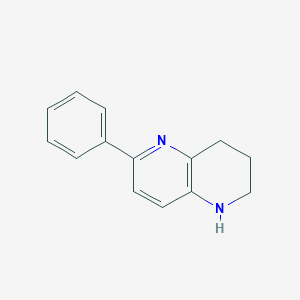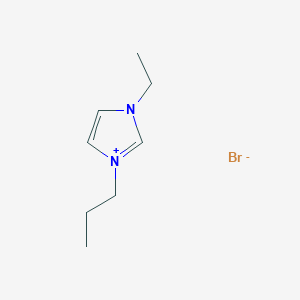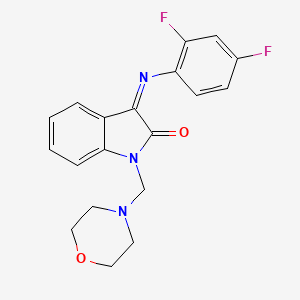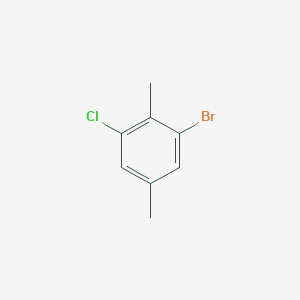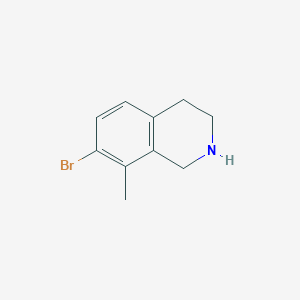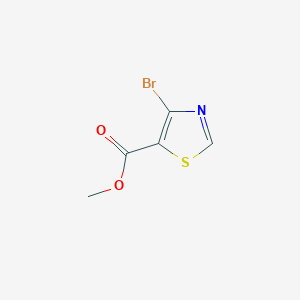
Methyl 4-bromothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromothiazole-5-carboxylate” is a chemical compound with the CAS Number: 1353100-73-8 . It has a molecular weight of 222.06 . The IUPAC name for this compound is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a liquid or semi-solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“this compound” is a liquid or semi-solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Methyl 4-bromothiazole-5-carboxylate is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug discovery. For instance, it's involved in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially useful as schistosomicidal agents (El-kerdawy et al., 1989).
Production of Functionalized Carboxylates
- The compound is instrumental in creating functionalized carboxylates. An example is the synthesis of methyl 2-bromothiazole-5-carboxylate via a one-pot reaction, showcasing its role in streamlined chemical processes (Li-li, 2008).
Precursor for Bromination Studies
- It serves as a precursor in bromination studies, particularly in exploring the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, demonstrating its utility in synthetic chemistry research (Roy et al., 2004).
Novel Synthesis Methods
- Researchers have employed this compound in developing novel synthesis methods. For example, its derivatives have been synthesized using 3-bromo-2-isocyanoacrylates, which is significant for advancing synthetic methodologies (Yamada et al., 1995).
Antimicrobial Activity
- Studies have indicated that derivatives of this compound, like methyl-5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxylate, exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi (Pittillo & Hunt, 1967).
Lithiation Studies
- The compound is used in lithiation studies, essential for creating novel compounds with potential pharmaceutical applications. For example, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, has been lithiated to study the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart et al., 2001).
Structural and Spectral Investigations
- This compound derivatives have been the subject of structural and spectral investigations to understand their physicochemical properties, as seen in the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).
Synthesis of Pyrazole Derivatives
- The compound is used in the synthesis of various pyrazole derivatives, which are significant in the development of novel pharmaceutical agents (Kanwal et al., 2022).
Development of Chemotherapeutic Agents
- It has been used in the synthesis of novel compounds with potential as chemotherapeutic agents, as demonstrated in the study of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives (Gowda et al., 2009).
Safety and Hazards
“Methyl 4-bromothiazole-5-carboxylate” is classified as a dangerous compound, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
methyl 4-bromo-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFDQBKAUUTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



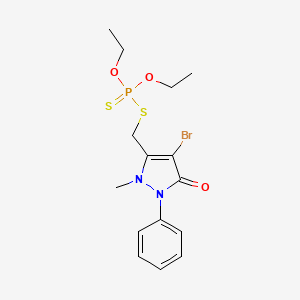

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
